molecular formula C22H22N4O4S2 B2369276 Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-30-0

Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2369276
CAS RN: 392293-30-0
M. Wt: 470.56
InChI Key: QVGIEWXNZJMRME-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzamido group, a thiadiazol group, and an ethyl benzoate group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamido group, the thiadiazol group, and the ethyl benzoate group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido, thiadiazol, and ethyl benzoate groups would contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The benzamido, thiadiazol, and ethyl benzoate groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the benzamido, thiadiazol, and ethyl benzoate groups could influence these properties .

Scientific Research Applications

Chemistry and Synthetic Utility

  • Protective Group Application : In the realm of synthetic chemistry, dimethylbenzamide derivatives have been utilized as temporary protecting groups for vicinal diols, showcasing their utility in selective acylation processes. This application underlines the versatility of dimethylbenzamide and related compounds in facilitating complex synthetic pathways (Hanessian & Moralioglu, 1972).

Biological Activities

  • Antimicrobial Agents : Quinazoline derivatives, incorporating a thiadiazole moiety, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
  • Cytotoxic Agents : Novel thiadiazole derivatives have been investigated for their antitumor activities against various human tumor cell lines, revealing that certain compounds exhibit significant inhibitory effects, pointing towards their potential in cancer therapy (Almasirad et al., 2016).
  • Glutaminase Inhibitors : The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have been explored as inhibitors of kidney-type glutaminase (GLS), showcasing their potential in cancer treatment by attenuating cancer cell growth (Shukla et al., 2012).
  • Drug Binding Studies : The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been studied to understand their pharmacokinetic mechanisms, indicating the significance of such interactions in drug development (Karthikeyan et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if it is used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This could include investigating its use in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIEWXNZJMRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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